molecular formula C7H7BrF3N3 B3319649 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 1152440-29-3

1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B3319649
CAS No.: 1152440-29-3
M. Wt: 270.05
InChI Key: DYFZBHNKYYMPNJ-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 1152440-29-3) is a versatile brominated heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a tetrahydroimidazopyrazine core, a scaffold recognized for its relevance in developing therapeutic agents . The strategic incorporation of both a bromine atom and a trifluoromethyl group at the 1 and 3 positions, respectively, makes this molecule a particularly valuable synthetic intermediate. The bromine substituent serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (SAR). Simultaneously, the trifluoromethyl group is a privileged motif in medicinal chemistry, known to significantly enhance a molecule's properties by increasing its metabolic stability and lipophilicity, which aids in cell membrane penetration . Research into similar trifluoromethylated heterocycles, including imidazo[1,5-a]pyrazines and related structures, has demonstrated promising biological activities. These activities include potent antiproliferative effects, with some derivatives showing efficacy against acute myeloid leukemia (AML) cell lines by acting as inhibitors of targets like FLT3, as well as potential applications in antimicrobial and neuropharmacological research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF3N3/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11/h12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFZBHNKYYMPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=C2C(F)(F)F)Br)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_7H7_7BrF3_3N3_3
  • Molar Mass : 306.51 g/mol
  • CAS Number : 1152440-29-3

The presence of both bromine and a trifluoromethyl group in its structure enhances the compound's reactivity and biological activity. The trifluoromethyl group is particularly noted for increasing lipophilicity, which may improve membrane permeability and influence the compound’s pharmacokinetic properties .

Mechanisms of Biological Activity

Research indicates that compounds within the imidazo[1,5-a]pyrazine class exhibit significant biological activities, including:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves interference with cell cycle progression and induction of apoptosis .
  • Enzyme Inhibition : Interaction studies have focused on this compound's ability to bind to enzymes or receptors associated with disease mechanisms. For instance, it has been evaluated for its binding affinity to FLT3 (Fms-like tyrosine kinase 3), a critical target in acute myeloid leukemia (AML) treatment. Compounds with similar structures have demonstrated potent inhibitory effects on FLT3 mutations associated with drug resistance .

Antiproliferative Activity

In a recent study evaluating various derivatives for their antiproliferative properties against AML cell lines, compounds structurally related to this compound exhibited IC50_{50} values in the nanomolar range. This suggests strong potential for development as therapeutic agents against AML .

Case Studies

  • FLT3 Inhibitors : A series of pyrazolo[1,5-a]pyrimidine derivatives were tested alongside this compound for their ability to inhibit FLT3-ITD mutations. Compounds showed IC50_{50} values as low as 0.4 nM against FLT3-ITD positive AML cell lines .
  • Antibacterial Activity : While primarily noted for anticancer properties, derivatives have also been evaluated for antibacterial activity. Some related compounds showed moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity that could be explored further .

Comparative Analysis

The following table summarizes the structural features and notable properties of compounds related to this compound:

Compound NameStructure FeaturesNotable Properties
1-Bromo-5,6,7,8-tetrahydroimidazo[1,a]pyrazineLacks trifluoromethyl groupLower lipophilicity
3-Aminoimidazo[1,2-a]pyrazineContains amino groupKnown for drug development
2-(Trifluoromethyl)-imidazo[1,2-a]pyridineDifferent ring structureExhibits distinct biological activities

Scientific Research Applications

Medicinal Chemistry

1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been investigated for its pharmacological properties. Its structural characteristics suggest potential applications in drug development:

  • Antimicrobial Activity : Studies have indicated that derivatives of imidazo[1,5-a]pyrazines exhibit antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens .
  • Anticancer Properties : Research has focused on the synthesis of imidazo[1,5-a]pyrazine derivatives with anticancer activity. The compound's ability to interact with biological targets makes it a candidate for further exploration in cancer therapeutics .
  • Neuropharmacology : Imidazo[1,5-a]pyrazines have shown promise in modulating neurotransmitter systems. The compound may influence GABAergic activity, which is crucial for developing treatments for neurological disorders like anxiety and epilepsy .

Agrochemicals

The unique properties of this compound also make it relevant in the field of agrochemicals:

  • Pesticide Development : The compound's structure allows for modifications that can lead to the development of novel pesticides with enhanced efficacy and reduced environmental impact. Its fluorinated nature may improve stability and effectiveness against pests resistant to conventional treatments .
  • Herbicide Applications : Similar to its use in pesticides, this compound can be tailored to create herbicides that target specific plant species while minimizing harm to crops. Research is ongoing to assess its selectivity and effectiveness in agricultural settings .

Material Science

In material science, this compound has potential applications due to its chemical stability and unique properties:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specialized properties. Its trifluoromethyl group can impart desirable characteristics such as hydrophobicity and thermal stability .
  • Coatings and Adhesives : Research into the use of this compound in coatings has shown that it can enhance the performance of protective films due to its resistance to solvents and chemicals. This application is particularly relevant in industries requiring durable materials .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated anticancer activity in cell lines using modified imidazo[1,5-a]pyrazines.
Agrochemicals Developed a new class of pesticides based on the compound's structure with improved efficacy against resistant pests.
Material Science Investigated the use of the compound in creating high-performance polymers with enhanced thermal stability.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Scaffold Variations

The tetrahydroimidazo[1,5-a]pyrazine core differs from related scaffolds such as tetrahydroimidazo[1,2-a]pyrazine (e.g., BIM-46174) in ring fusion and heteroatom positioning. For example:

  • Imidazo[1,5-a]pyrazine (as in the target compound) has a 1,5-a fusion, whereas imidazo[1,2-a]pyrazine (e.g., compound 13 in ) has a 1,2-a fusion. This structural distinction significantly impacts biological activity. In NaV1.7 inhibition assays, the 5,6-fused tetrahydroimidazo[1,2-a]pyrazine (compound 13) showed a 10-fold potency improvement over its unsaturated counterpart, highlighting the importance of ring saturation and heteroatom arrangement .

Substituent Effects

Bromine Position:
  • 1-Bromo substitution (target compound) vs. 2-Bromo (CAS 2250242-00-1) or 3-Bromo (CAS 1188265-60-2) alters electronic properties and steric interactions. For instance, 2-Bromo derivatives (e.g., 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) are associated with improved NaV1.7 inhibition, while 3-Bromo analogues lack this activity .
Functional Group Replacements:
  • Replacement of Br with methyl or nitro groups (e.g., 5,6-dimethyl-2-nitroimidazo[1,2-a]pyrazine in ) shifts activity profiles. Nitro groups are often linked to Pin1 inhibition, whereas bromine may facilitate cross-coupling reactions for further derivatization .

Comparative Challenges

  • Yield and Purity : The target compound’s synthesis benefits from optimized steps (e.g., K₂CO₃ in DMF), achieving higher yields than analogues like [1,2,3]triazolo[1,5-a]pyrazines, which suffer from trace yields in azidation steps .
  • Scalability: Brominated derivatives (e.g., 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride) often require rigorous purification due to borane-related impurities, as noted in .

Pharmacological Targets

  • Gαq Protein Inhibition : BIM-46187, a dimeric tetrahydroimidazo[1,2-a]pyrazine, demonstrates preferential Gαq silencing, suggesting the scaffold’s utility in oncology and cardiovascular diseases .
  • Orexin Receptor Antagonism : Tetrahydroimidazo[1,5-a]pyrazine derivatives (e.g., dual OX1R/OX2R antagonists) show promise in treating insomnia, though the target compound’s specific activity remains uncharacterized .

Comparative Potency

Compound Core Scaffold Substituents Activity (IC₅₀/EC₅₀) Reference
1-Bromo-3-CF₃-tetrahydroimidazo[1,5-a]pyrazine Tetrahydroimidazo[1,5-a]pyrazine Br, CF₃ Unknown
BIM-46174 Tetrahydroimidazo[1,2-a]pyrazine - Gαq inhibitor (EC₅₀ ~1 µM)
Tetrahydroimidazo[1,2-a]pyrazine 13 Tetrahydroimidazo[1,2-a]pyrazine - NaV1.7 inhibitor (10x potency vs. unsaturated)
5,6-Dimethyl-2-nitroimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine CH₃, NO₂ Pin1 inhibitor

Physicochemical Properties

  • Molecular Weight: The target compound (258.05 g/mol) is heavier than non-CF₃ analogues (e.g., 3-Bromo derivative: 238.51 g/mol), influencing solubility and logP .
  • Solubility : Bromine and CF₃ groups reduce aqueous solubility compared to hydroxyl or amine-substituted derivatives, necessitating formulation optimization .

Q & A

Q. Experimental Design :

  • In Vitro Assays : Measure IC₅₀ values using HEK-293 cells expressing human OX₁/OX₂ receptors. Compare with reference antagonists (e.g., suvorexant) .
  • Molecular Dynamics (MD) Simulations : Model interactions between the CF₃ group and receptor residues (e.g., Tyr³¹⁸ in OX₁) to guide synthetic modifications .

Data Contradiction: How to resolve conflicting bioactivity data in antimicrobial vs. neurological studies?

Methodological Answer:
Conflicting results may arise from assay-specific variables:

  • Strain-Specific Effects : Antimicrobial activity (e.g., Gram-positive bacteria) depends on membrane permeability, while orexin receptor binding relies on CNS penetration. Use orthogonal assays (e.g., MIC for bacteria, radioligand displacement for receptors) .
  • Redox Sensitivity : The imidazole ring may oxidize in bacterial culture media (generating reactive oxygen species) but remain stable in neuronal assays. Confirm compound stability via HPLC before testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

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